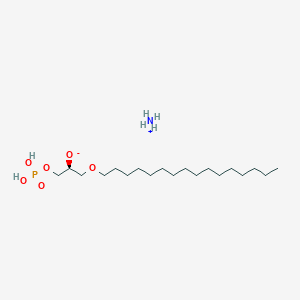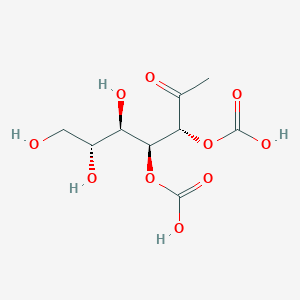
3,6-Dichloro-2-fluorobenzenesulfonamide
Overview
Description
3,6-Dichloro-2-fluorobenzenesulfonamide (CAS Number: 1804514-32-6) is a compound with a molecular weight of 244.07 . It has gained increasing attention in scientific research due to its unique physical and chemical properties.
Molecular Structure Analysis
The IUPAC name for this compound is 3,6-dichloro-2-fluorobenzenesulfonamide . The InChI code for this compound is 1S/C6H4Cl2FNO2S/c7-3-1-2-4 (8)6 (5 (3)9)13 (10,11)12/h1-2H, (H2,10,11,12) .Scientific Research Applications
Asymmetric Synthesis and Electrophilic Fluorination
One notable application involves the asymmetric synthesis of 3'-fluorothalidomide , where enantiodivergent electrophilic fluorination using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) is key. This process demonstrates how a single chiral molecule can access mirror image forms of a compound by the choice of additives, showcasing the versatility of related fluorobenzenesulfonamide compounds in synthesizing enantiomerically pure substances (Yamamoto et al., 2011).
Enantioselective Fluorination
Further, the enantioselective fluorination of 2-oxindoles has been fine-tuned using N-fluorobenzenesulfonamides with various substituents, leading to high yields and enantioselectivities. This demonstrates the compound's role in enhancing the selectivity of fluorination reactions, contributing to the synthesis of 3-fluoro-2-oxindoles, which are valuable in medicinal chemistry (Wang et al., 2014).
Synthesis of Fluorine-18 Labeled Compounds
Another significant application is in the synthesis of fluorine-18 labeled compounds , such as sulfonureas for β-cell imaging in diabetes research. The process involves nucleophilic substitution and electrophilic addition reactions using fluorobenzenesulfonamide derivatives, highlighting their potential in developing diagnostic agents (Shiue et al., 2001).
Aminochlorination of Alkenes
The aminochlorination of alkenes using N-chloro-N-fluorobenzenesulfonamide (CFBSA) showcases a catalyst-free method to produce chloroamino adducts. This application underscores the compound's utility in organic synthesis, offering a straightforward path to diverse chlorinated and fluorinated products (Pu et al., 2016).
Binding Studies with Carbonic Anhydrases
Research on the binding of fluorobenzenesulfonamide to carbonic anhydrases provides insight into enzyme-inhibitor interactions, with applications in designing inhibitors for therapeutic purposes. NMR spectroscopy has been used to elucidate the binding stoichiometry and the structural changes upon binding, contributing to our understanding of enzyme function and inhibition mechanisms (Dugad & Gerig, 1988).
properties
IUPAC Name |
3,6-dichloro-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFBRQHYYNSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1460110.png)



![4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1460118.png)





